m-3M3FBS

概要

説明

This enzyme plays a crucial role in various cellular processes, including signal transduction and the regulation of intracellular calcium levels . m-3M3FBS has been widely studied for its ability to stimulate superoxide generation, increase intracellular calcium concentration, and induce apoptosis in various cell types .

科学的研究の応用

m-3M3FBS has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study phospholipase C activity and its role in various biochemical pathways.

Biology: Employed in research on intracellular calcium signaling, apoptosis, and cell proliferation.

Medicine: Investigated for its potential therapeutic effects in conditions such as cancer and sepsis. .

作用機序

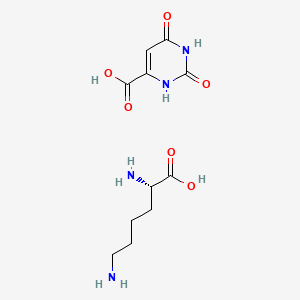

m-3M3FBS は、ホスホリパーゼCを直接活性化することで効果を発揮します。この活性化により、ホスファチジルイノシトールビスホスファートが加水分解され、イノシトールトリホスファートとジアシルグリセロールが生成されます。 これらのセカンドメッセンジャーは、細胞内貯蔵場所からカルシウムイオンの放出を引き起こし、プロテインキナーゼCの活性化やアポトーシスの誘導など、さまざまな下流効果をもたらします 。 さらに、this compound は、好中球の殺菌活性を高め、免疫細胞におけるサイトカイン産生を調節することが示されています .

生化学分析

Biochemical Properties

m-3M3FBS interacts with PLC, stimulating superoxide generation, upregulating intracellular calcium concentration, and stimulating inositol phosphate generation in various cell lines . It also enhances the bactericidal activity and hydrogen peroxide production of human neutrophils .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing microbial killing and maintaining organ function . It also impacts cell signaling pathways, particularly those involving PLC .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with PLC. It activates PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate by all PLC isoforms . This activation triggers multiple protective downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly attenuate vital organ inflammation and widespread immune cell apoptosis in a mouse sepsis model induced by lethal cecal ligation and puncture challenge .

Metabolic Pathways

This compound is involved in the PLC signaling pathway. It interacts with PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate . This could also affect metabolic flux or metabolite levels.

準備方法

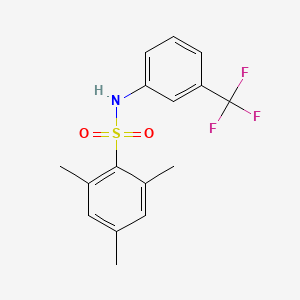

合成ルートと反応条件: m-3M3FBS の合成には、2,4,6-トリメチルベンゼンスルホニルクロリドと3-トリフルオロメチルアニリンの反応が含まれます。この反応は通常、トリエチルアミンなどの塩基の存在下、ジクロロメタンなどの有機溶媒中で行われます。 反応混合物は室温で数時間撹拌した後、再結晶またはカラムクロマトグラフィーによって精製されます .

工業的生産方法: this compound の具体的な工業的生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 連続フローリアクターや自動システムを使用すると、生産プロセスの効率とスケーラビリティをさらに向上させることができます .

化学反応の分析

反応の種類: m-3M3FBS は、スルホンアミド基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも関与する可能性があります .

一般的な試薬と条件:

置換反応: 通常、塩基の存在下、アミンやチオールなどの求核剤が関与します。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応ではスルホンアミド誘導体が生成され、酸化反応ではスルホン化合物が生成されます .

4. 科学研究への応用

This compound は、次のような幅広い科学研究への応用を持っています。

化学: ホスホリパーゼCの活性を研究し、さまざまな生化学経路におけるその役割を研究するためのツールとして使用されています.

生物学: 細胞内カルシウムシグナル伝達、アポトーシス、細胞増殖に関する研究に用いられています.

類似化合物との比較

m-3M3FBS は、ホスホリパーゼCを直接活性化する能力においてユニークであり、この酵素を間接的に調節する他の化合物とは異なります。類似の化合物には以下が含まれます。

これらの化合物は、生化学研究において貴重なツールですが、this compound は、ホスホリパーゼCの強力かつ直接的な活性化により際立っています .

特性

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)